Enlimomab pegol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Enlimomab pegol is synthesized using recombinant DNA technology. The gene encoding the Fab fragment is inserted into a suitable expression vector, which is then introduced into a host cell line, such as Chinese Hamster Ovary (CHO) cells . The cells are cultured under specific conditions to express the Fab fragment, which is then harvested and purified using techniques such as affinity chromatography .
Industrial Production Methods
The industrial production of this compound involves large-scale cell culture bioreactors. The CHO cells are grown in bioreactors with controlled temperature, pH, and nutrient supply to optimize the yield of the Fab fragment . The harvested product undergoes multiple purification steps, including filtration and chromatography, to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Enlimomab pegol primarily undergoes binding interactions with its target, ICAM-1. It does not typically undergo chemical reactions such as oxidation, reduction, or substitution in its therapeutic context .
Common Reagents and Conditions
The primary reagents involved in the production of this compound are those used in cell culture and purification processes, such as growth media, buffers, and chromatography resins .
Major Products Formed
The major product formed is the Fab fragment of the monoclonal antibody, which specifically binds to ICAM-1 and inhibits leukocyte adhesion to the vascular endothelium .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Enlimomab pegol exerts its effects by binding to the extracellular domain 2 of the ICAM-1 molecule . This binding inhibits the adhesion of leukocytes to the vascular endothelium, thereby reducing leukocyte extravasation and inflammatory tissue injury . The molecular targets involved include ICAM-1 and the β2 integrins on leukocytes .
Comparación Con Compuestos Similares
Similar Compounds
Certolizumab pegol: A pegylated monoclonal antibody against tumor necrosis factor-alpha (TNF-alpha), used to treat autoimmune conditions.
Infliximab: A monoclonal antibody against TNF-alpha, used for similar indications as certolizumab pegol.
Adalimumab: Another monoclonal antibody targeting TNF-alpha, used in the treatment of autoimmune diseases.
Uniqueness
Enlimomab pegol is unique in its specific targeting of ICAM-1, which plays a crucial role in leukocyte adhesion and inflammatory responses . Unlike TNF-alpha inhibitors, this compound directly interferes with the adhesion process, providing a different mechanism of action and therapeutic potential .
Propiedades
Número CAS |
169802-84-0 |
---|---|
Fórmula molecular |
C6H10FNO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.